N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide

Description

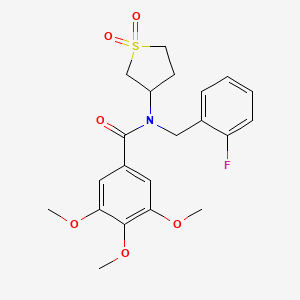

This compound features a 3,4,5-trimethoxybenzamide core linked to a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 2-fluorobenzyl moiety. The sulfone group enhances polarity and metabolic stability compared to non-oxidized thiophene derivatives .

Properties

Molecular Formula |

C21H24FNO6S |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C21H24FNO6S/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(24)23(16-8-9-30(25,26)13-16)12-14-6-4-5-7-17(14)22/h4-7,10-11,16H,8-9,12-13H2,1-3H3 |

InChI Key |

GKRIDGGZMMWRCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Introduction of the fluorobenzyl group: This step involves the reaction of a suitable fluorobenzyl halide with an appropriate nucleophile.

Coupling with the trimethoxybenzamide moiety: The final step involves the coupling of the dioxidotetrahydrothiophenyl and fluorobenzyl intermediates with 3,4,5-trimethoxybenzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group of the benzamide moiety.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiophene and benzamide derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathway modulation: It may influence cellular pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Structural Analogues with Varying Benzyl Substituents

The benzyl group in the target compound is a key structural determinant. Substitutions at this position significantly alter physicochemical and biological properties:

Key Observations :

- Fluorine and bromine substituents modulate electronic and steric properties. The 2-fluorobenzyl group in the target compound balances lipophilicity and polarity, whereas bromine in the 3-bromo analog may enhance binding affinity in hydrophobic pockets .

- The absence of the trimethoxybenzamide core in the N-benzyl analog () highlights the importance of this moiety for interactions with targets like tubulin or kinases, common in cytotoxic agents .

Derivatives with Furan-2-yl and Aryl Substitutions

Compounds with furan-2-yl and aryl-amino side chains exhibit structural diversity and cytotoxic activity (Table 2):

Key Observations :

- The furan-2-yl derivatives (4a–4d) demonstrate cytotoxic activity against breast cancer cells, suggesting the trimethoxybenzamide core is critical for bioactivity .

- Hydroxyl groups (e.g., 4d) improve aqueous solubility but may reduce membrane permeability compared to the target compound’s fluorobenzyl group .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing : The 4-bromophenyl analog () forms N-H···O hydrogen bonds along the [101] direction, stabilizing the crystal lattice. Similar interactions are expected in the target compound due to the sulfone and amide groups .

- NMR Data: In furan-2-yl derivatives (4a–4d), aromatic protons in the trimethoxybenzamide core resonate at δ 6.5–7.5 ppm, while the fluorobenzyl group in the target compound would show distinct splitting due to fluorine coupling . The tetrahydrothiophene sulfone moiety likely causes upfield shifts for adjacent protons (δ 3.0–4.0 ppm) compared to non-sulfonated thiophenes .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydrothiophene moiety with dioxo substituents and a trimethoxybenzamide structure. Its unique structure suggests potential interactions with biological targets.

Synthesis

Synthesis methods for this compound have not been extensively documented in the available literature. However, similar compounds often utilize standard organic synthesis techniques such as nucleophilic substitution and coupling reactions to achieve the desired functional groups.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of benzamide have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation (Table 1).

| Compound | Cell Line | GI50 (µM) | Activity |

|---|---|---|---|

| 2a | CCRF-CEM (Leukemia) | 2.5 | Significant inhibition |

| 2c | A498 (Renal Cancer) | 3.0 | Moderate inhibition |

| 4c | CNS Cancer | 3.24 | High sensitivity |

The compound's mechanism of action may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.

Anti-inflammatory Activity

Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties. The modulation of inflammatory mediators through inhibition of COX enzymes or other pathways may be relevant for this compound.

Case Studies

A study conducted on similar thiophene derivatives demonstrated their efficacy in reducing inflammation in animal models by decreasing levels of pro-inflammatory cytokines. This suggests that this compound may also possess similar therapeutic potential.

Example Study:

- Title: "Evaluation of Thiophene Derivatives as Anti-inflammatory Agents"

- Findings: The study found that certain thiophene derivatives significantly reduced edema in carrageenan-induced paw edema models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.